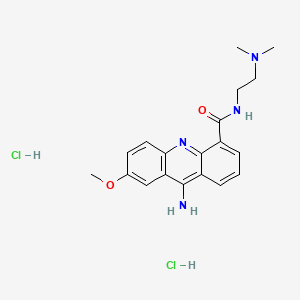
4-(Hexylamino)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hexylamino)butanamide is an organic compound belonging to the class of amides It consists of a butanamide backbone with a hexylamino substituent attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexylamino)butanamide can be achieved through several methods. One common approach involves the reaction of butanoyl chloride with hexylamine under basic conditions to form the desired amide. The reaction typically proceeds as follows:
CH3(CH2)2COCl+NH2(CH2)5CH3→CH3(CH2)2CONH(CH2)5CH3+HCl
Another method involves the reduction of 4-(Hexylamino)butanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-(Hexylamino)butanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of acid or base, the amide can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Reduction: The amide can be reduced to the corresponding amine using reducing agents like LiAlH4.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions, such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: Butanoic acid and hexylamine.
Reduction: 4-(Hexylamino)butanol.
Substitution: Depending on the nucleophile, various substituted amides or other derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of 4-(Hexylamino)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
4-(Hexylamino)butanamide can be compared with other amides, such as:
Butyramide: A simpler amide with a shorter alkyl chain.
Hexanamide: An amide with a similar alkyl chain length but without the additional amino group.
N-hexylacetamide: An amide with a hexyl group attached to the nitrogen atom.
The uniqueness of this compound lies in its specific structure, which combines a butanamide backbone with a hexylamino substituent, potentially imparting unique chemical and biological properties.
Properties
CAS No. |
90068-22-7 |
|---|---|
Molecular Formula |
C10H22N2O |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4-(hexylamino)butanamide |
InChI |
InChI=1S/C10H22N2O/c1-2-3-4-5-8-12-9-6-7-10(11)13/h12H,2-9H2,1H3,(H2,11,13) |
InChI Key |
CKYHMCLCGUPTHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


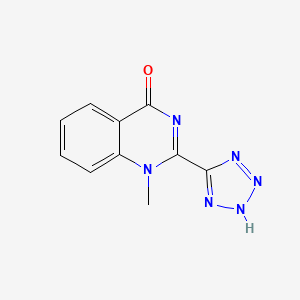
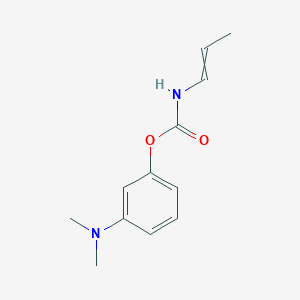
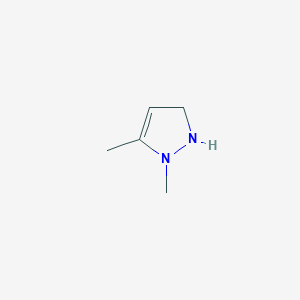
![2-[2-[2-(dipropylamino)-2-oxoethyl]sulfanyl-3-methylphenyl]sulfanyl-N,N-dipropylacetamide](/img/structure/B14381268.png)

![(5-Nitrofuran-2-yl)[3-(2-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14381277.png)
![[(1-Methoxyoctyl)sulfanyl]benzene](/img/structure/B14381279.png)
![3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propane-1,2-diyl diacetate](/img/structure/B14381288.png)
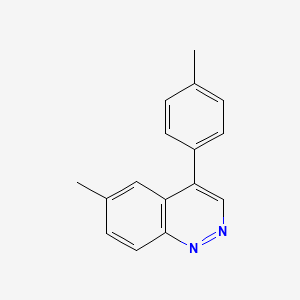
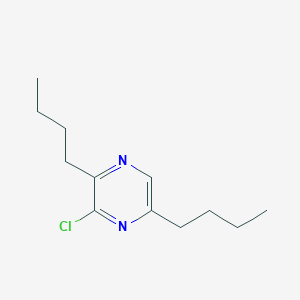
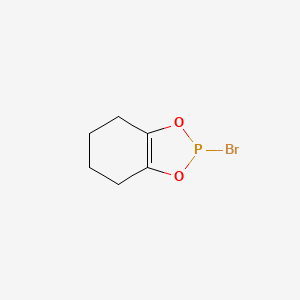
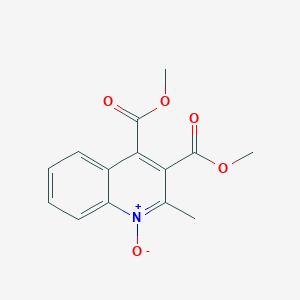
![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)
